2-(4-Iodobenzenesulfonyl)ethan-1-amine
CAS No.:
Cat. No.: VC17808441
Molecular Formula: C8H10INO2S
Molecular Weight: 311.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10INO2S |
|---|---|
| Molecular Weight | 311.14 g/mol |
| IUPAC Name | 2-(4-iodophenyl)sulfonylethanamine |
| Standard InChI | InChI=1S/C8H10INO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 |
| Standard InChI Key | KYUONLMABVTFLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)CCN)I |
Introduction
Chemical Identity and Structural Characteristics
2-(4-Iodobenzenesulfonyl)ethan-1-amine (IUPAC name: 2-[(4-iodophenyl)sulfonyl]ethanamine) consists of an ethanamine backbone substituted at the C2 position with a 4-iodobenzenesulfonyl group. Key features include:
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Molecular formula:
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Molecular weight: 311.14 g/mol (calculated from atomic masses)
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Structural motifs:
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A sulfonamide bridge () linking the benzene ring to the ethylamine chain.
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A para-substituted iodine atom on the benzene ring, influencing electronic and steric properties.
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The iodine atom enhances polarizability, enabling potential halogen bonding interactions in biological systems . The sulfonamide group confers acidity to the N–H proton (), making it susceptible to deprotonation under physiological conditions .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: React 4-iodobenzenesulfonyl chloride with ethanolamine in the presence of a base (e.g., triethylamine):
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Reduction: Reduce the hydroxyl group to an amine using agents like lithium aluminum hydride (LiAlH):
This method aligns with protocols for analogous arylsulfonamides .
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity.
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Spectroscopic data:
Physicochemical Properties
The iodine atom contributes to higher molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability .
Applications in Drug Development
Lead Optimization Strategies
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Halogen bonding: Iodine’s polarizability improves binding entropy in hydrophobic pockets .
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Metabolic stability: Compared to chlorine/bromine, iodine’s larger size reduces oxidative metabolism by cytochrome P450 enzymes .
Toxicity and ADME Profile
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